Cas no 2649062-06-4 (2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene)

2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene
- EN300-1927756
- 2649062-06-4
-
- Inchi: 1S/C9H7BrN2O3/c10-9-7(4-5-11-6-13)2-1-3-8(9)12(14)15/h1-3H,4-5H2
- InChI Key: VFONUWWDCVHQRT-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1CCN=C=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 269.96400g/mol
- Monoisotopic Mass: 269.96400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 75.2Ų
2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927756-0.5g |
2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene |
2649062-06-4 | 0.5g |
$933.0 | 2023-09-17 | ||
Enamine | EN300-1927756-10.0g |
2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene |
2649062-06-4 | 10g |
$4176.0 | 2023-06-01 | ||
Enamine | EN300-1927756-1.0g |
2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene |
2649062-06-4 | 1g |
$971.0 | 2023-06-01 | ||
Enamine | EN300-1927756-5.0g |
2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene |
2649062-06-4 | 5g |
$2816.0 | 2023-06-01 | ||
Enamine | EN300-1927756-5g |
2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene |
2649062-06-4 | 5g |
$2816.0 | 2023-09-17 | ||
Enamine | EN300-1927756-2.5g |
2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene |
2649062-06-4 | 2.5g |
$1903.0 | 2023-09-17 | ||
Enamine | EN300-1927756-0.1g |
2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene |
2649062-06-4 | 0.1g |
$855.0 | 2023-09-17 | ||
Enamine | EN300-1927756-0.25g |
2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene |
2649062-06-4 | 0.25g |
$893.0 | 2023-09-17 | ||
Enamine | EN300-1927756-0.05g |
2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene |
2649062-06-4 | 0.05g |
$816.0 | 2023-09-17 | ||
Enamine | EN300-1927756-10g |
2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene |
2649062-06-4 | 10g |
$4176.0 | 2023-09-17 |
2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene Related Literature
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene
Comprehensive Overview of 2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene (CAS No. 2649062-06-4): Properties, Applications, and Industry Insights
2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene (CAS No. 2649062-06-4) is a specialized organic compound that has garnered significant attention in modern chemical research and industrial applications. This compound belongs to the class of nitroaromatic isocyanates, which are widely utilized in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The presence of both isocyanate and nitro functional groups in its structure makes it a versatile intermediate for various chemical transformations.
The molecular formula of 2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene reflects its unique structural features, combining a brominated aromatic ring with an isocyanatoethyl side chain. This configuration enables the compound to participate in diverse reactions, including nucleophilic substitutions, cycloadditions, and polymerizations. Researchers have explored its potential in designing high-performance polymers, pharmaceutical intermediates, and specialty coatings, aligning with current trends in sustainable chemistry and green synthesis.
In recent years, the demand for nitroaromatic compounds like 2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene has surged due to their role in developing biodegradable materials and energy-efficient processes. The compound's reactive isocyanate group allows it to form urethane linkages, making it valuable in polyurethane chemistry—a field experiencing rapid growth in insulation materials, adhesives, and elastomers. Additionally, its electron-withdrawing nitro group enhances its utility in photochemical applications, resonating with the rising interest in light-responsive materials.
From a synthetic perspective, 2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene (CAS No. 2649062-06-4) is often synthesized via controlled nitration and isocyanation steps, ensuring high purity and yield. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize its structure and validate its suitability for target applications. The compound's stability under ambient conditions and compatibility with common organic solvents further enhance its practicality in laboratory and industrial settings.
The versatility of 2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene extends to its potential in medicinal chemistry, where its scaffold serves as a building block for bioactive molecules. Recent studies highlight its relevance in designing enzyme inhibitors and antimicrobial agents, addressing global challenges like antibiotic resistance. Furthermore, its incorporation into covalent organic frameworks (COFs) has opened new avenues for gas storage and separation technologies—a hot topic in environmental science.
As industries prioritize sustainable chemical processes, the role of nitroaromatic isocyanates like 2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene continues to evolve. Innovations in catalytic methodologies and solvent-free reactions have improved its synthesis efficiency, reducing environmental impact. This aligns with the broader shift toward circular economy principles, where every byproduct is repurposed, and waste minimization is paramount.
In conclusion, 2-bromo-1-(2-isocyanatoethyl)-3-nitrobenzene (CAS No. 2649062-06-4) exemplifies the intersection of structural complexity and functional adaptability in modern chemistry. Its applications span from advanced material science to life-saving pharmaceuticals, reflecting its multidisciplinary significance. As research progresses, this compound is poised to play a pivotal role in addressing contemporary scientific and industrial challenges, from renewable energy to smart material development.
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